9-癸炔酸

描述

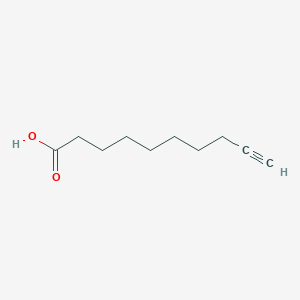

9-Decynoic acid is a naturally occurring compound that has been isolated from Hibiscus rosa-sinensis. It has been identified as an inhibitor of seed germination, specifically inhibiting the germination of lettuce seeds . This compound is of interest due to its natural occurrence and potential applications in agriculture and synthetic chemistry.

Synthesis Analysis

The synthesis of 9-decynoic acid and its analogues has been achieved through various methods. One efficient approach is the caesium fluoride-promoted Stille coupling reaction, which has been used to synthesize 9Z-retinoic acid and its analogues using a practical building block . Another method involves the use of o-nitrophenyl selenides to synthesize 9-decynoic acid . Additionally, the Ahmad-Strong synthesis has been employed to create pentadecynoic acids, which are structurally related to 9-decynoic acid, on a gram scale .

Molecular Structure Analysis

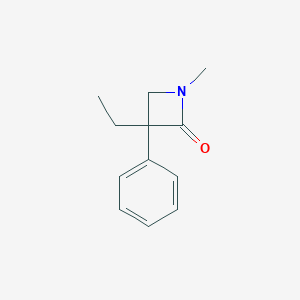

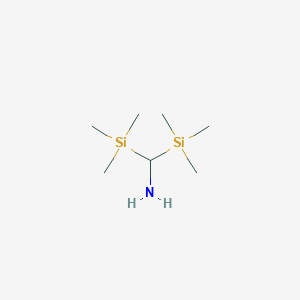

The molecular structure of 9-decynoic acid is characterized by a long carbon chain with a terminal alkyne group. This structure is similar to other fatty acids but with the distinctive presence of a triple bond, which imparts unique chemical properties and reactivity .

Chemical Reactions Analysis

9-Decynoic acid can undergo various chemical reactions due to the presence of the alkyne group. For instance, it can be used as a building block for the synthesis of complex molecules like 9Z-retinoic acid . The alkyne group also allows for coupling reactions, such as the Stille coupling, which is useful in the synthesis of various analogues . Moreover, the alkyne functionality can be transformed into other functional groups, expanding the versatility of 9-decynoic acid in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-decynoic acid are influenced by its alkyne group. While specific data on the melting point and solubility of 9-decynoic acid are not provided, related compounds exhibit alternating and widely varying melting points depending on the position of unsaturation . The reactivity of the alkyne group also plays a significant role in the chemical behavior of 9-decynoic acid, making it a valuable intermediate in organic synthesis .

科学研究应用

合成和分子结构

9-癸炔酸被用于合成和研究分子结构。一个重要的应用是通过顺序烯烃异构化和环闭合甲硫烯的方法,使用基于癸-9-烯酸二烯的分子来制备具有麝香气味的大环内酯(Sytniczuk et al., 2018)。另一项研究专注于结晶(E)-壬-2-烯酸(C9)和(E)-癸-2-烯酸(C10)以了解它们的分子结构(Sonneck et al., 2015)。

生化和生态应用

9-癸炔酸在生化和生态研究中也很重要。其衍生物9-氧代-2(E)-癸烯酸被确认为蜜蜂女王信息素的主要成分,对养蜂和作物授粉管理有重要意义(Kad et al., 2001)。此外,它还用于不对称催化合成,例如在9-癸炔酸的钌催化反马可夫尼科夫水合作用中生产10-羟基硬脂酸的过程(Brunner & Hintermann, 2016)。

工业和化学工程

在工业和化学工程中,9-癸炔酸用于诸如钌催化9-顺-油酸脱羧的过程,这是生产生物基烯烃的途径(Doll et al., 2017)。它在合成诱导开花KODA类似物和其他生物活性化合物中的作用突显了它在农业科学中的重要性(Shimomura et al., 2013)。

纳米技术和材料科学

在纳米技术和材料科学中,研究9-癸炔酸衍生物与纳米颗粒的相互作用,例如在液晶化合物中ZnO纳米颗粒的分散(Manepalli et al., 2018)。这些研究对于开发具有独特性能的先进材料至关重要。

生物催化和微生物工程

该化合物的衍生物在生物催化和微生物工程中也很重要,例如在将油酸转化为ω-羟基壬酸的联合生物催化和化学转化中(Koppireddi et al., 2016),以及使用重组大肠杆菌从蓖麻油酸生产ω-羟基十一烯-9-酸(Jang等,2014)。

环境应用

9-癸炔酸在环境应用中也发挥作用。例如,它作为一种生物硝化抑制剂在农业中的作用被研究,显示出减少土壤中氮损失的潜力(Lu et al., 2019)。

安全和危害

9-Decynoic acid should be handled with care. Avoid dust formation and avoid breathing mist, gas, or vapours . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

dec-9-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOZXYSECXUORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415566 | |

| Record name | 9-Decynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Decynoic acid | |

CAS RN |

1642-49-5 | |

| Record name | 9-Decynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)